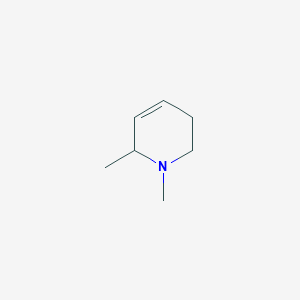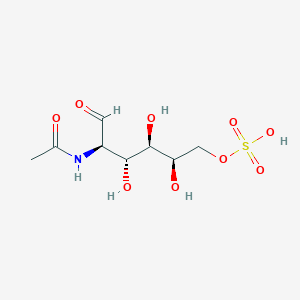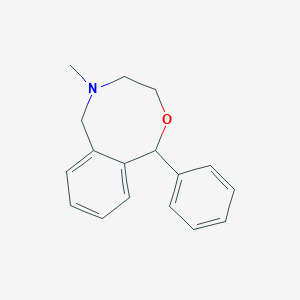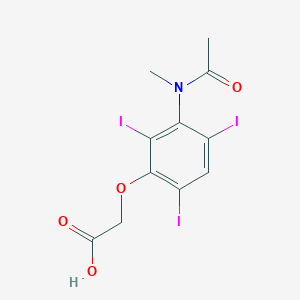
3-(4-Bromophenyl)isoxazole
Übersicht
Beschreibung
3-(4-Bromophenyl)isoxazole is a chemical compound with the molecular formula C9H6BrNO . It is used as a key intermediate in the synthesis of heterocyclic liquid crystals .
Molecular Structure Analysis
The molecular weight of 3-(4-Bromophenyl)isoxazole is 224.05 . The empirical formula is C9H6BrNO .Chemical Reactions Analysis
The synthesis of isoxazoles involves a (3 + 2) cycloaddition reaction . The reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can efficiently synthesize various 3-substituted and 3,5-disubstituted isoxazoles .Physical And Chemical Properties Analysis
3-(4-Bromophenyl)isoxazole is a powder with a melting point of 99-104°C .Wissenschaftliche Forschungsanwendungen
Liquid Crystal Displays (LCDs)
3-(4-Bromophenyl)isoxazole: serves as a key intermediate in the synthesis of heterocyclic liquid crystals. These compounds are crucial for the development of LCD technology , which relies on the unique properties of liquid crystals to modulate light . The compound’s ability to form ordered liquid crystal phases makes it a valuable component in creating displays with high resolution and low power consumption.
Polymer Synthesis
This compound is used to synthesize side-chain liquid crystal oligomers and polymers. These materials exhibit smectic A mesophases and are of interest for their easy processability, morphological stability, chemical resistance, and high modulus. They are potential alternatives to ceramics and composites in hard materials .
Organic Semiconductors
Due to its structural properties, 3-(4-Bromophenyl)isoxazole can be incorporated into organic semiconductors. These semiconductors are used in various electronic devices, including solar cells, transistors, and LED lights, offering the advantage of being lightweight, flexible, and cost-effective .
Biological Activity
Isoxazoles, including 3-(4-Bromophenyl)isoxazole , are known to exhibit a range of biological activities. They can act as hydrogen bond donors or acceptors, which is significant in pharmaceutical and medical chemistry. This compound could be a precursor for developing new drugs with anti-cancer, anti-microbial, and anti-inflammatory properties .
Material Science
The compound’s ability to form stable liquid crystalline phases makes it a candidate for advanced material science applications. It could be used in the development of responsive materials that change properties in response to external stimuli, such as temperature or light .
Analytical Chemistry
In analytical chemistry, 3-(4-Bromophenyl)isoxazole could be used as a reagent or a building block for synthesizing compounds that can serve as sensors or indicators due to its reactivity and the presence of a bromine atom, which is useful for further chemical modifications .
Safety and Hazards
Zukünftige Richtungen
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules could accelerate the drug discovery program .
Wirkmechanismus
Mode of Action
Nevertheless, the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Isoxazoles are known to be involved in a wide variety of biological, pharmaceutical, and technological applications . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
Some general properties have been reported for a similar compound, 5-(4-bromophenyl)isoxazole-3-carboxylic acid . It has high GI absorption and is BBB permeant, suggesting good bioavailability. It is also reported to be a CYP1A2 inhibitor .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZNOXIJKCPQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505609 | |
| Record name | 3-(4-Bromophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)isoxazole | |
CAS RN |
13484-04-3 | |
| Record name | 3-(4-Bromophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)isoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)






